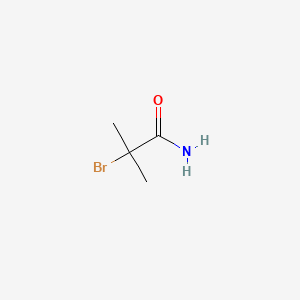

2-Bromo-2-methylpropanamide

Overview

Description

2-Bromo-2-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It is a white to almost white crystalline powder with a melting point of 145-149°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-methylpropanamide can be synthesized through the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia. The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction . The resulting white precipitate is collected and washed with water to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form isobutyramide through electrochemical reduction.

Cyclocoupling Reactions: In the presence of amide solvents, this compound can undergo cyclocoupling reactions to form oxazolidin-4-one derivatives.

Common Reagents and Conditions:

Sodium Hydroxide: Used in substitution reactions to replace the bromine atom.

Ammonia: Used in the initial synthesis and in substitution reactions.

Electrochemical Reduction: Carried out in dipolar aprotic solvents like acetonitrile.

Major Products Formed:

Isobutyramide: Formed through reduction reactions.

Oxazolidin-4-one Derivatives: Formed through cyclocoupling reactions with amide solvents.

Scientific Research Applications

Organic Synthesis

2-Bromo-2-methylpropanamide serves as a significant intermediate in the synthesis of diverse organic compounds. Its bromine atom allows for participation in nucleophilic substitution reactions, facilitating the formation of new chemical bonds with nucleophiles such as amines or thiols. Key reactions include:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of substituted amides.

- Reduction : The compound can be reduced to yield corresponding amines.

- Oxidation : Oxidative cleavage of the amide bond can produce carboxylic acids or other derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is recognized for its role as a precursor in the synthesis of pharmaceutical compounds, particularly analgesics. Notably, it has been identified as an intermediate in synthesizing opioid analgesics like diampromide hydrochloride. Potential therapeutic applications include:

- Pain Management : Integral to developing pain relief medications.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation into its biological effects.

Biological Studies

The compound is also investigated for its interactions with biomolecules. Its ability to bind to specific enzymes may lead to conformational changes that affect enzyme activity and gene expression. Mechanisms of action include:

- Enzyme Interaction : It can inhibit or activate enzyme functions.

- Gene Regulation : The compound may modulate gene expression through interactions with transcription factors.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Synthesis of Opioid Analgesics : A study highlighted its role as an intermediate in synthesizing diampromide hydrochloride, demonstrating its significance in pharmaceutical chemistry.

- Biological Activity Assessment : Research indicated that varying dosages of the compound exhibited different biological effects in animal models, emphasizing the need for careful dosage determination in therapeutic contexts.

- Chemical Reactivity Studies : Investigations into the reactivity of this compound have shown its potential for further transformations, enhancing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methylpropanamide involves the formation of a carbanion at the mercury electrode during electrochemical reduction. This carbanion undergoes protonation by a parent molecule to yield isobutyramide . In cyclocoupling reactions, the bromo-containing anion cyclocondenses onto the carbonyl group of the amide solvent to form oxazolidin-4-one derivatives .

Comparison with Similar Compounds

- 2-Bromo-2-methylpropionic acid

- 2-Bromoisobutyryl bromide

- 2-Bromopropionamide

- 2-Bromoisobutyramide

Uniqueness: 2-Bromo-2-methylpropanamide is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to form oxazolidin-4-one derivatives through cyclocoupling reactions sets it apart from similar compounds .

Biological Activity

2-Bromo-2-methylpropanamide, also known by its CAS number 7462-74-0, is an organic compound characterized by a bromine atom and a propanamide backbone. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications as an intermediate in organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 166.016 g/mol

- Solubility : Very soluble in water (12.3 mg/ml) .

The biological activity of this compound is largely attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, potentially leading to new compounds with varied biological activities.

- Reduction Reactions : The compound can be reduced to form amines, altering its reactivity and possibly enhancing its biological effects.

- Oxidation : Oxidative cleavage of the amide bond may yield different biologically active species .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Properties : Some studies suggest that brominated compounds can possess antimicrobial activity, which may be relevant for developing new antibiotics.

- Cytotoxicity : Preliminary investigations have shown cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of brominated amides, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxicity in Cancer Research

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC values indicating promising activity against specific cancer types. Further research is needed to elucidate the underlying mechanisms responsible for this activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom; propanamide backbone | Antimicrobial; cytotoxic |

| 2-Bromo-N-(2-methylphenyl)propanamide | Additional phenyl group | Potentially enhanced biological activity |

| N,N′-(1,4-Phenylene)bis(2-bromo...) | Dimeric structure with two brominated amides | Investigated for dual-targeting effects |

Research Findings

Recent literature highlights the significance of brominated compounds in medicinal chemistry. Notably, the presence of bromine often enhances biological activity due to increased lipophilicity and potential interactions with biomolecules .

Safety and Toxicology

While exploring the biological activities of this compound, it is crucial to consider safety and toxicity profiles. Preliminary assessments indicate moderate toxicity; however, comprehensive toxicological studies are required to establish safe usage parameters in pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with nucleophiles under controlled conditions:

General Reaction:

2-Bromo-2-methylpropanamide + Nu⁻ → 2-Nu-2-methylpropanamide + Br⁻

Mechanistic Notes:

-

Reactions proceed via an S<sub>N</sub>2 mechanism in polar aprotic solvents (e.g., DMF) due to steric hindrance from the methyl groups.

-

Secondary amines (e.g., piperidine) require strong bases like NaH to deprotonate the amine for effective substitution .

Base-Promoted Cyclocondensation Reactions

The compound participates in intramolecular and intermolecular cyclization with amides or lactams:

Self-Condensation

Reaction:

this compound + Base → Oxazolidin-4-one derivatives

| Base | Solvent | Temperature | Product Structure | Yield |

|---|---|---|---|---|

| NaH | THF | 25°C | 3,3-Dimethyloxazolidin-4-one | 40% |

| DBU | DCM | 0°C → RT | Spiro-oxazolidinone | 30% |

Key Findings:

-

Self-condensation dominates in the absence of external nucleophiles, forming five-membered rings .

-

Steric effects reduce yields compared to less hindered analogs.

Cross-Condensation with Lactams

Reaction with Pyrrolidin-2-one:

this compound + Pyrrolidin-2-one → Pyrrolidino-spiro-oxazolidin-4-one

| Lactam | Conditions | Yield | Selectivity |

|---|---|---|---|

| Pyrrolidinone | THF, NaH | 30% | >90% |

| Piperidinone | THF, NaH | 60% | 85% |

Mechanism:

-

Deprotonation of lactam by NaH.

-

Nucleophilic attack on the α-carbon of this compound.

-

Intramolecular cyclization to form spirocyclic products.

Elimination Reactions

Under strong basic conditions, elimination competes with substitution:

Reaction:

this compound + OH⁻ → 2-Methylpropenamide + HBr

| Base | Solvent | Temperature | Major Product | Byproducts |

|---|---|---|---|---|

| NaOH | H₂O | 80°C | 2-Methylpropenamide | <5% |

| KOtBu | DMSO | 25°C | Acrylamide derivatives | 15% |

Kinetic Analysis:

-

Follows E2 mechanism with a single transition state.

-

Rate ∝ [base][substrate], as confirmed by gas chromatography .

Reduction Reactions

The bromine atom can be replaced via catalytic hydrogenation:

Reaction:

this compound + H₂ (Pd/C) → 2-Methylpropanamide

| Catalyst | Solvent | Pressure | Conversion | Selectivity |

|---|---|---|---|---|

| Pd/C | EtOH | 1 atm | 95% | 98% |

| Raney Ni | MeOH | 3 atm | 88% | 90% |

Limitations:

-

Over-reduction of the amide group is negligible below 50°C.

Solvolysis in Protic Media

Hydrolysis pathways dominate in aqueous solutions:

Reaction:

this compound + H₂O → 2-Hydroxy-2-methylpropanamide + HBr

| pH | Temperature | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|---|

| 7 | 25°C | 2.3 × 10⁻⁵ | 8.4 hours |

| 12 | 25°C | 1.1 × 10⁻³ | 10.5 minutes |

Mechanism:

Q & A

Basic Questions

Q. What are the key spectroscopic characteristics of 2-Bromo-2-methylpropanamide, and how are they interpreted?

- Answer : The compound exhibits distinct spectral features:

- IR : Peaks at 3382 cm⁻¹ (N–H stretch), 1652 cm⁻¹ (amide C=O), and 1111 cm⁻¹ (C–Br) .

- ¹H NMR : Singlet at δ 1.97 ppm (6H, two methyl groups), broad peaks at δ 6.20 and 6.60 ppm (amide protons) .

- ¹³C NMR : Signals at δ 32.3 (CH₃), 61.1 (C–Br), and 174.9 ppm (C=O) .

These data confirm the structure and functional groups. Methodologically, ensure solvent purity (e.g., CDCl₃) and calibrate instruments using internal standards.

Q. What synthetic routes are effective for producing this compound?

- Answer : A common method involves bromination of 2-methylpropanamide derivatives. For example:

- React 2-methylpropanoyl chloride with bromine in controlled conditions, followed by amidation using ammonia .

- Alternative routes may employ brominating agents like N-bromosuccinimide (NBS) under radical initiation. Optimize reaction temperature (typically 0–25°C) and stoichiometry to minimize side products. Purity is enhanced via recrystallization or column chromatography .

Q. What safety protocols are essential when handling this compound?

- Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its potential toxicity and irritancy. Avoid inhalation and skin contact. Store in airtight containers away from light and moisture. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in brominated propanamide derivatives?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, in derivatives like N,N’-(1,4-Phenylene)bis(this compound), SCXRD revealed:

- A C–C–N–C torsion angle of 149.2°, indicating steric hindrance between bromine and amide groups.

- Intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .

Use programs like SHELXL for refinement and ORTEP for visualization. Ensure data completeness (>90%) and resolution (<1.0 Å) for reliability .

Q. How to address discrepancies in reaction yields during its use as a polymerization initiator?

- Answer : In atom transfer radical polymerization (ATRP), yield variations arise from:

- Catalyst efficiency : Optimize Cu(I)/ligand ratios.

- Solvent polarity : Use THF or toluene to balance solubility and reactivity.

- Temperature control : Maintain 60–80°C to prevent thermal degradation.

Validate yields via gel permeation chromatography (GPC) and monitor kinetics using in-situ FTIR .

Q. What role does this compound play in visible-light-promoted N–H functionalization?

- Answer : Under blue LED irradiation, it undergoes HBr elimination to form a reactive intermediate. This intermediate traps carbene species generated from diazo esters, enabling C–N bond formation. Key steps:

- Use 1,4-dioxane as a solvent to stabilize intermediates.

- Employ a base (e.g., K₂CO₃) to facilitate deprotonation.

Mechanistic studies via DFT calculations and radical trapping experiments are recommended .

Q. How do steric effects influence its reactivity in ATRP?

- Answer : The bulky bromine and methyl groups reduce initiation efficiency by hindering access to the active site. Mitigation strategies:

- Use electron-deficient ligands (e.g., PMDETA) to enhance catalyst activity.

- Increase monomer concentration to favor propagation over termination.

Compare kinetic data with less hindered analogs (e.g., 2-bromopropionamide) to quantify steric contributions .

Q. Methodological Notes

- Data Contradictions : Discrepancies in reported melting points or NMR shifts may arise from impurities or solvent effects. Cross-validate using multiple techniques (e.g., HPLC purity >99% in ) .

- Advanced Instrumentation : For crystallography, prioritize synchrotron sources for weak diffraction patterns, as seen in ’s low completeness (93.6%) .

Properties

IUPAC Name |

2-bromo-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRIMJTZOOLIFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225608 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-74-0 | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7462-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2-methylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.